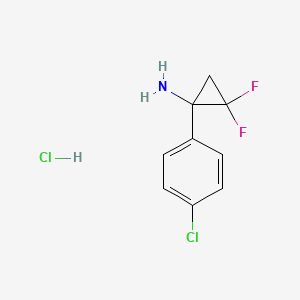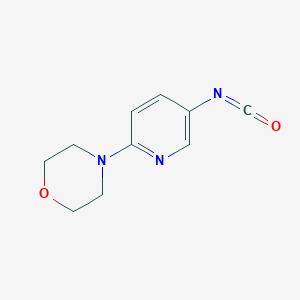
4-(5-Isocyanatopyridin-2-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Isocyanatopyridin-2-YL)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring via an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isocyanatopyridin-2-YL)morpholine typically involves the reaction of 5-amino-2-chloropyridine with phosgene to form 5-isocyanato-2-chloropyridine. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isocyanatopyridin-2-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases at ambient conditions.
Cycloaddition: Reagents such as azides or alkynes can be used under mild heating conditions.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Heterocyclic compounds: Formed from cycloaddition reactions.
Scientific Research Applications
4-(5-Isocyanatopyridin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive isocyanate group.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-Isocyanatopyridin-2-YL)morpholine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also act as a cross-linking agent in polymers, enhancing their mechanical properties.
Comparison with Similar Compounds
Similar Compounds
4-(5-Isothiocyanatopyridin-2-YL)morpholine: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-(5-Aminopyridin-2-YL)morpholine: Contains an amino group instead of an isocyanate group.
4-(5-Chloropyridin-2-YL)morpholine: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
4-(5-Isocyanatopyridin-2-YL)morpholine is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(5-isocyanatopyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-10(11-7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
SZBOMOGCSQTLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


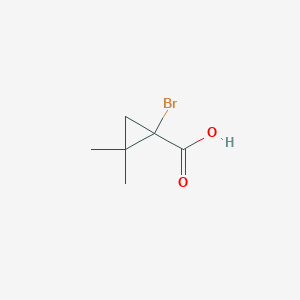
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
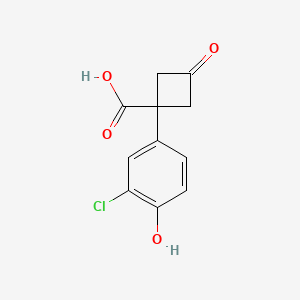
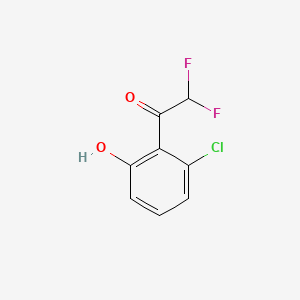
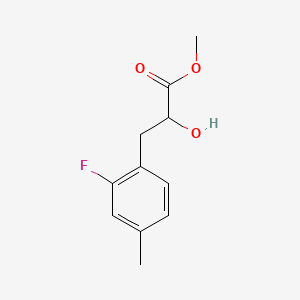
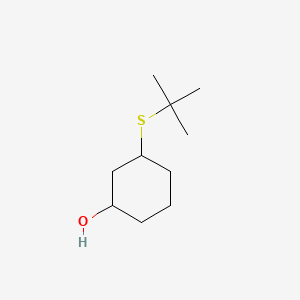


![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

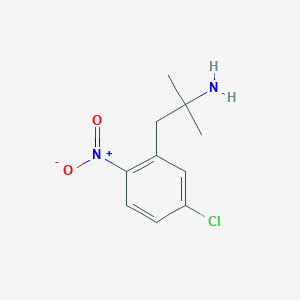
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
